3-(4-Ethoxyphenyl)-5-(((2-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole
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Overview
Description
3-(4-Ethoxyphenyl)-5-(((2-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 3-(4-Ethoxyphenyl)-5-(((2-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various cellular processes, including cell proliferation, DNA synthesis, and protein synthesis. The compound has been found to target specific enzymes and proteins involved in these processes, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
3-(4-Ethoxyphenyl)-5-(((2-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis, a process of programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Moreover, the compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
3-(4-Ethoxyphenyl)-5-(((2-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole has several advantages and limitations for lab experiments. One of the significant advantages is its potent cytotoxic effects against cancer cells, making it a potential candidate for cancer treatment. Moreover, the compound has been found to possess antibacterial and antifungal activity, making it useful for the treatment of various infections. However, one of the limitations is that the exact mechanism of action of the compound is not fully understood, which makes it challenging to optimize its therapeutic potential.
Future Directions
Several future directions can be explored for the further development of 3-(4-Ethoxyphenyl)-5-(((2-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole. One of the potential directions is to investigate the compound's potential for the treatment of other diseases, such as autoimmune diseases and neurodegenerative disorders. Moreover, the compound's structure can be modified to improve its pharmacokinetic properties, such as bioavailability and half-life. Furthermore, the compound's mechanism of action can be further elucidated to optimize its therapeutic potential. Overall, 3-(4-Ethoxyphenyl)-5-(((2-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole has shown promising therapeutic potential, and further research is warranted to explore its full range of applications.
Synthesis Methods
The synthesis of 3-(4-Ethoxyphenyl)-5-(((2-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole involves the reaction of 2-fluorobenzene-1-sulfonyl chloride with ethyl 4-amino benzoate in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride and anhydrous sodium acetate to obtain the desired compound. The synthesis of this compound has been reported in various scientific publications, and it has been found to be a relatively simple and efficient process.
Scientific Research Applications
3-(4-Ethoxyphenyl)-5-(((2-fluorophenyl)sulfonyl)methyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. Some of the notable research areas include cancer treatment, antimicrobial activity, and anti-inflammatory properties. The compound has been found to exhibit potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess significant antibacterial and antifungal activity against various pathogens. Moreover, the compound has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
3-(4-ethoxyphenyl)-5-[(2-fluorophenyl)sulfonylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4S/c1-2-23-13-9-7-12(8-10-13)17-19-16(24-20-17)11-25(21,22)15-6-4-3-5-14(15)18/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAJOZRIQIEJSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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